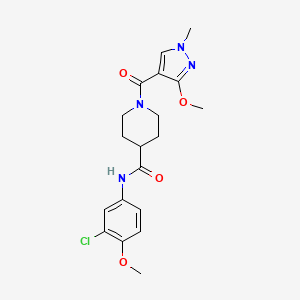![molecular formula C15H21ClN2O3S B6502117 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol CAS No. 1396801-20-9](/img/structure/B6502117.png)
2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol (2-CPSE) is a synthetic compound with a wide range of applications in scientific research. It is a member of the piperazine family of compounds and has been used in various studies to investigate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol has been used in a variety of scientific research applications. It has been used in studies to investigate its effects on the central nervous system, as well as its effects on the cardiovascular system. It has also been used to study its effects on the immune system, and its potential use as an anti-inflammatory agent. Additionally, this compound has been used in studies to investigate its effects on cell signaling pathways and its potential use as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol is not yet fully understood. However, it is believed that the compound acts as an agonist of certain receptors in the body, including the serotonin receptor 5-HT1A, the dopamine receptor D2, and the muscarinic receptor M1. It is also believed to have an affinity for the GABA-A receptor. Additionally, it is believed to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anxiolytic effect, meaning it can reduce anxiety. It has also been shown to have an anti-inflammatory effect, as well as an anti-nociceptive effect, meaning it can reduce pain. Additionally, it has been shown to have an effect on the cardiovascular system, and it has been shown to reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it is relatively stable and has a long shelf-life. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, and it is not very soluble in organic solvents. Additionally, it is not very stable in acidic conditions.
Direcciones Futuras
There are a number of potential future directions for research into 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol. One potential direction is to investigate its potential use as an anti-cancer agent. Additionally, further research could be done to investigate its potential use as an antidepressant or anxiolytic. Additionally, further research could be done to investigate its potential use as an anti-inflammatory agent or to investigate its effects on cell signaling pathways. Additionally, further research could be done to investigate its effects on the cardiovascular system and its potential use as a cardiovascular drug. Finally, further research could be done to investigate its potential use as a therapeutic agent.
Métodos De Síntesis
2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol can be synthesized using a variety of methods. The most common method involves a reaction between 3-chlorobenzenesulfonyl chloride and 1-cyclopropylethan-1-ol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound in a yield of approximately 80%.
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-1-cyclopropylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-13-2-1-3-14(10-13)22(20,21)18-8-6-17(7-9-18)11-15(19)12-4-5-12/h1-3,10,12,15,19H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZNGHRYXPRSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6502045.png)

![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B6502064.png)
![2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B6502073.png)
![1-[(2-chlorophenyl)methyl]-3'-(3-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B6502078.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}propan-1-one](/img/structure/B6502091.png)
![methyl 3-[(3,4-dimethylphenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B6502094.png)
![N-(2-ethoxyphenyl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide](/img/structure/B6502102.png)
![N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B6502109.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6502113.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6502119.png)
![1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B6502120.png)
![3-benzyl-5-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B6502126.png)
![1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B6502133.png)